molecular formula C14H9ClFIN2OS B5097596 N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-fluorobenzamide

N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-fluorobenzamide

Cat. No.: B5097596
M. Wt: 434.7 g/mol
InChI Key: ADINVIRBHQNNCE-UHFFFAOYSA-N
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Description

N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-fluorobenzamide is a complex organic compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological and chemical properties, making them significant in various fields of research and industry .

Preparation Methods

The synthesis of N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4-iodoaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 3-fluoroaniline to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .

Chemical Reactions Analysis

N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-fluorobenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-fluorobenzamide can be compared with other thiourea derivatives, such as:

  • N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-fluorobenzamide
  • N-[(2-chloro-4-iodophenyl)carbamothioyl]-2-phenylacetamide

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFIN2OS/c15-11-7-10(17)4-5-12(11)18-14(21)19-13(20)8-2-1-3-9(16)6-8/h1-7H,(H2,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADINVIRBHQNNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=C(C=C(C=C2)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFIN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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